molecular formula C19H21Cl2N B5778951 4-benzyl-1-(3,4-dichlorobenzyl)piperidine

4-benzyl-1-(3,4-dichlorobenzyl)piperidine

Cat. No. B5778951
M. Wt: 334.3 g/mol
InChI Key: LAPZKXYCKQBJME-UHFFFAOYSA-N
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Description

4-benzyl-1-(3,4-dichlorobenzyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool. This compound is a piperidine derivative that has been synthesized using various methods. The purpose of

Scientific Research Applications

4-benzyl-1-(3,4-dichlorobenzyl)piperidine has been used extensively in scientific research as a tool for studying the central nervous system. This compound has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. It has also been used as a ligand for imaging studies of the brain, allowing researchers to visualize the distribution of specific receptors in vivo.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-(3,4-dichlorobenzyl)piperidine is not fully understood. However, it is believed to act as a competitive antagonist at several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-1-(3,4-dichlorobenzyl)piperidine are complex and depend on the specific neurotransmitter receptors that are affected. This compound has been shown to have both stimulatory and inhibitory effects on the central nervous system, depending on the dose and route of administration. It has been shown to increase locomotor activity and produce anxiogenic effects in animal models, as well as alter the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-1-(3,4-dichlorobenzyl)piperidine in lab experiments is its high affinity for several neurotransmitter receptors, allowing researchers to study the effects of specific receptor subtypes on behavior and physiology. This compound has also been shown to be relatively stable and easy to handle in laboratory settings. However, one limitation of using this compound is its potential for non-specific binding to other proteins and receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on 4-benzyl-1-(3,4-dichlorobenzyl)piperidine. One area of interest is the development of more selective ligands for specific neurotransmitter receptors, allowing for more precise manipulation of neurotransmitter systems in the brain. Another area of interest is the use of this compound in the development of new therapies for psychiatric and neurological disorders, such as depression and schizophrenia. Finally, there is a need for further research on the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction.
Conclusion
In conclusion, 4-benzyl-1-(3,4-dichlorobenzyl)piperidine is a compound that has significant potential as a research tool for studying the central nervous system. This compound has been shown to have affinity for several neurotransmitter receptors and has been used extensively in scientific research. While there are limitations to its use, such as potential for non-specific binding, the advantages of using this compound in lab experiments outweigh the limitations. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesis Methods

Several methods have been developed for synthesizing 4-benzyl-1-(3,4-dichlorobenzyl)piperidine. One of the most common methods involves the reaction of 3,4-dichlorobenzyl chloride with benzylpiperidine in the presence of a base such as potassium carbonate. This method has been shown to produce high yields of the compound and is relatively easy to perform.

properties

IUPAC Name

4-benzyl-1-[(3,4-dichlorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N/c20-18-7-6-17(13-19(18)21)14-22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPZKXYCKQBJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-[(3,4-dichlorophenyl)methyl]piperidine

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